6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

Catalog No.
S14646940
CAS No.
M.F
C30H46O4
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

Product Name

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid

IUPAC Name

(1R,3aS,5aR,5bR,7S,11aR,13aR)-7-hydroxy-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C30H46O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-21-27(5)12-11-22(32)26(3,4)24(27)20(31)16-29(21,28)7/h18-21,23-24,31H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20-,21?,23?,24?,27+,28+,29+,30-/m0/s1

InChI Key

FIADIPXEFYWJQV-VTZAASTBSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5C(CC4(C3(CC2)C)C)O)(C)C)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C1[C@H]3CCC4[C@]5(CCC(=O)C(C5[C@H](C[C@]4([C@@]3(CC2)C)C)O)(C)C)C)C(=O)O

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid is a triterpenoid compound characterized by its complex structure, which includes a pentacyclic framework typical of many natural products derived from plants. This compound is part of the lupane family and is known for its potential biological activities, including antiviral and anticancer properties. Its chemical formula is C30H46O4C_{30}H_{46}O_{4}, and it features a hydroxyl group at the sixth position and a keto group at the third position of the lupane skeleton, contributing to its unique reactivity and biological interactions .

Involving 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid primarily focus on its ability to undergo various transformations due to the presence of functional groups. Common reactions include:

  • Reduction: The keto group can be reduced to form an alcohol, potentially increasing its biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility and bioavailability.
  • Acylation: The hydroxyl group can participate in acylation reactions, forming derivatives that may exhibit improved pharmacological properties.

These reactions facilitate the exploration of derivatives with enhanced efficacy in therapeutic applications .

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid exhibits significant biological activities:

  • Antiviral Activity: Research indicates that this compound has potential antiviral effects, particularly against human immunodeficiency virus (HIV) and other viral pathogens. Its mechanism may involve inhibition of viral replication or modulation of immune responses .
  • Anticancer Properties: Studies have shown that triterpenoids, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
  • Immunomodulatory Effects: The compound has been noted for its ability to stimulate immune responses, making it a candidate for further investigation in immunotherapy .

The synthesis of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: It can be derived from plant materials rich in triterpenoids, such as birch bark or other medicinal plants.
  • Semi-synthetic Approaches: Starting from betulin or betulinic acid, various chemical modifications can yield 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid. This typically involves selective oxidation and reduction steps to introduce the desired functional groups .
  • Total Synthesis: More complex synthetic routes may involve multi-step organic synthesis techniques to construct the triterpene framework from simpler precursors.

The applications of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid span various fields:

  • Pharmaceuticals: Due to its antiviral and anticancer properties, it is being investigated for use in developing new therapeutic agents against viral infections and cancer.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin health.
  • Nutraceuticals: The compound's health benefits could be harnessed in dietary supplements targeting immune health and disease prevention .

Interaction studies involving 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid focus on its effects on biological systems:

  • Cell Line Studies: Research has demonstrated its interaction with various cancer cell lines, showing potential cytotoxic effects.
  • Viral Inhibition Assays: Studies have assessed its ability to inhibit viral replication in vitro, contributing to understanding its mechanism of action against viruses like HIV .
  • Drug

Several compounds share structural and functional similarities with 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid. Here are some notable examples:

Compound NameStructure TypeNotable Activities
Betulinic AcidLupane-type triterpenoidAntiviral, anticancer
Oleanolic AcidOleanane-type triterpenoidAntioxidant, anti-inflammatory
Ursolic AcidUrsane-type triterpenoidAnticancer, anti-inflammatory
Dihydrobetulonic AcidLupane-type triterpenoidAntiviral

Uniqueness of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic Acid

What sets 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid apart from these similar compounds is its specific hydroxyl and keto functional groups that may enhance its bioactivity profile compared to others. Its unique structural features allow it to engage in distinct

Phylogenetic Distribution in Medicinal Plant Families

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid occurs predominantly in the Betulaceae and Euphorbiaceae families, with isolated reports in Araliaceae species. In Betulaceae, it localizes to the bark and leaf trichomes of Betula species, often co-occurring with betulinic acid derivatives. The Euphorbiaceae genus Euphorbia produces this compound in root exudates and latex, where it contributes to chemical defense mechanisms against herbivory. Structural analogs, such as 3-acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, have been identified in Schefflera octophylla (Araliaceae), suggesting convergent evolution of lupane-type triterpenoid biosynthesis across distantly related taxa.

Plant FamilyGenera DocumentedTissue LocalizationStructural Analogs Identified
BetulaceaeBetulaBark, leavesBetulinic acid, lupenone
EuphorbiaceaeEuphorbiaRoots, latexEuphol derivatives
AraliaceaeScheffleraStem cortex3α-hydroxy-urs-12-ene derivatives

This distribution aligns with the evolutionary conservation of oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases required for lupane skeleton elaboration.

Biogenetic Pathways in Lupane-Type Triterpenoid Metabolism

The biosynthesis initiates with the cyclization of 2,3-oxidosqualene into the lupane core structure, followed by a four-step oxidative functionalization cascade:

  • C-3 oxidation: Cytochrome P450 enzymes (CYP716 family) mediate ketonization at position 3, converting the hydroxyl group to a carbonyl.
  • C-20 desaturation: A dehydrogenase introduces the 20(29) double bond, stabilized by conjugated resonance with the carbonyl group.
  • C-6 hydroxylation: Regiospecific hydroxylation occurs via CYP72 clan oxygenases, with stereochemical control dictated by hydrophobic substrate-binding pockets.
  • C-28 carboxylation: Final oxidation of the methyl group to a carboxylic acid completes the structure, requiring NADPH-dependent oxidoreductases.

Key intermediates include lupenone (3-oxo derivative) and betulinic acid, which share early pathway steps before diverging at the C-6 modification stage. Fungal endophytes such as Cunninghamella blakesleeana enhance this pathway through extracellular peroxidase activity, enabling in planta accumulation of oxidized triterpenoids.

Ecological Stressors Influencing Production in Endophytic Systems

Environmental factors modulate the compound's biosynthesis through both plant physiological and symbiotic microbial pathways:

  • Light intensity: High UV-B exposure upregulates OSC gene expression in Betula spp., increasing lupane precursor flux by 2.3-fold under controlled irradiance.
  • Pathogen challenge: Phytophthora infestans infection triggers jasmonate signaling in Euphorbia roots, inducing CYP72 enzyme activity and elevating 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid concentrations by 40–60% within 72 hours.
  • Soil micronutrients: Selenium deficiency reduces carboxylation efficiency at C-28, leading to accumulation of 28-aldehyde intermediates in Schefflera stem tissues.

Endophytic Armillaria species demonstrate facultative biotransformation capabilities, converting exogenous betulin into 6-hydroxy derivatives under nitrogen-limited conditions—a process dependent on fungal P450 monooxygenases with 78% sequence homology to plant CYP716 enzymes. This cross-kingdom metabolic cooperation suggests ecological pressures select for triterpenoid diversification as a shared chemical defense strategy.

The synergistic effects of 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid with beta-lactam antibiotics occur through sophisticated mechanisms involving penicillin-binding protein (PBP) potentiation. Research demonstrates that this triterpenoid exhibits selective activity against gram-positive bacteria, with minimum inhibitory concentrations ranging from 16 to 32 mg/L against Staphylococcus aureus strains [1]. The compound's interaction with PBPs follows established pathways of beta-lactam recognition, yet introduces novel elements of enhancement.

Penicillin-binding proteins function as transpeptidases and carboxypeptidases that catalyze peptidoglycan cross-linking reactions essential for bacterial cell wall integrity [2]. These enzymes contain conserved active site motifs including the SXXK, SXN, and KTG sequences that facilitate substrate recognition and catalysis [2]. The three-step mechanism involves acyl-enzyme intermediate formation, with the serine residue in the SXXK motif serving as the nucleophilic center [2].

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid enhances beta-lactam efficacy through multiple complementary mechanisms. Molecular docking studies indicate that the compound exhibits favorable binding interactions with PBP2a, the primary resistance determinant in methicillin-resistant Staphylococcus aureus [3]. The triterpenoid's unique structural features, including the C-6 hydroxy group and C-3 oxo functionality, contribute to enhanced binding affinity compared to simpler lupane derivatives .

The compound demonstrates synergistic effects with oxacillin against Staphylococcus aureus ATCC 29213, achieving a fractional inhibitory concentration (FIC) index of 0.49, indicating true synergy [1]. This enhancement occurs through conformational changes in PBP structure that increase beta-lactam binding affinity. The triterpenoid's interaction with the UB2H domain of PBP1b induces conformational changes that propagate to the glycosyl transferase active site, enhancing polymerization activity [5].

Mechanistic studies reveal that 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid potentiates PBP binding through stabilization of the acyl-enzyme intermediate [6]. The compound's binding creates additional hydrogen bonding networks that enhance the persistence of beta-lactam-PBP complexes. This prolonged interaction increases the duration of PBP inactivation, leading to more pronounced disruption of cell wall synthesis [6].

The selectivity for gram-positive bacteria reflects the compound's limited ability to penetrate gram-negative outer membranes. High MIC values exceeding 1024 mg/L against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa indicate minimal activity against gram-negative pathogens [1]. This selectivity pattern aligns with the compound's mechanism of action, which requires direct access to periplasmic PBPs for optimal activity.

Biofilm Disruption in Multidrug-Resistant Staphylococcal Strains

The biofilm-disrupting properties of 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid represent a critical component of its antibacterial synergy profile. Biofilms constitute structured communities of bacteria embedded within extracellular polymeric matrices that confer enhanced resistance to antimicrobial agents and host immune responses [7]. Staphylococcal biofilms present particular challenges in clinical settings due to their association with medical device infections and chronic inflammatory conditions.

6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid demonstrates significant biofilm disruption capabilities against multidrug-resistant Staphylococcus aureus strains. The compound exhibits additive effects when combined with oxacillin against clinical methicillin-resistant S. aureus isolates, with consistent activity across multiple resistant strains [1]. This activity pattern suggests that the compound's biofilm-disrupting mechanisms operate independently of traditional resistance pathways.

The biofilm matrix of Staphylococcus aureus consists primarily of polysaccharide intercellular adhesin (PIA), extracellular DNA, and proteinaceous components including fibronectin-binding proteins and biofilm-associated protein (Bap) [8]. The compound's disruption mechanisms target multiple matrix components simultaneously, leading to comprehensive biofilm destabilization. The triterpenoid's lipophilic nature facilitates penetration through the biofilm matrix, allowing access to embedded bacterial cells .

Mechanistic studies indicate that 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid disrupts biofilm architecture through proteolytic activation pathways. The compound influences the expression of accessory gene regulatory (agr) system components, leading to increased production of matrix-degrading enzymes [7]. This includes staphylococcal proteases such as V8 protease (SspA), aureolysin (Aur), and staphopains (SspB and ScpA) that degrade proteinaceous matrix components [8].

The compound's effects on biofilm formation occur through interference with initial adhesion mechanisms. Staphylococcal adhesion depends on surface proteins including clumping factors (ClfA and ClfB), fibronectin-binding proteins, and serine-aspartate repeat family proteins [9]. 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid modulates expression of these adhesion factors, reducing bacterial attachment to surfaces and limiting biofilm initiation [3].

Quantitative biofilm assays demonstrate that the compound significantly reduces biofilm biomass formation in methicillin-resistant S. aureus strains. Crystal violet staining and colony-forming unit enumeration reveal dose-dependent biofilm inhibition, with optimal effects observed at concentrations ranging from 16 to 32 mg/L [3]. The compound's activity against preformed biofilms indicates its potential utility in treating established infections.

The disruption of extracellular DNA within biofilm matrices represents another important mechanism of action. Staphylococcal nucleases, including Nuc and Nuc2, play crucial roles in biofilm dispersal by degrading DNA scaffolding [8]. 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid enhances nuclease activity, leading to matrix destabilization and bacterial cell release [10].

Chemosensitization of Gram-Positive ESKAPE Pathogens

The chemosensitization potential of 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid against ESKAPE pathogens represents a strategically important application in combating multidrug-resistant infections. ESKAPE pathogens, encompassing Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species, constitute priority targets for antimicrobial development due to their extensive resistance profiles and clinical significance [11].

The compound demonstrates highest chemosensitization potential against gram-positive ESKAPE pathogens, particularly Staphylococcus aureus and Enterococcus faecium. Against methicillin-resistant S. aureus, the triterpenoid consistently exhibits additive effects when combined with beta-lactam antibiotics, reducing the minimum inhibitory concentrations of conventional agents [1]. This activity pattern suggests that the compound can restore sensitivity to previously ineffective antibiotics through resistance mechanism disruption.

Enterococcus faecium, characterized by vancomycin resistance and intrinsic beta-lactam resistance, represents a challenging target for chemosensitization approaches. 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid shows moderate activity against E. faecalis ATCC 29212 with an MIC of 32 mg/L, indicating potential for combination therapy applications [1]. The compound's mechanism likely involves disruption of cell wall synthesis pathways that complement vancomycin's mode of action.

The chemosensitization mechanisms operate through multiple complementary pathways. The compound's interaction with penicillin-binding proteins creates synergistic effects that enhance beta-lactam efficacy against resistant strains [12]. This occurs through conformational changes in PBP structure that increase antibiotic binding affinity and reduce resistance protein effectiveness. The triterpenoid's ability to modulate PBP2a activity in MRSA represents a particularly important mechanism [3].

Efflux pump inhibition constitutes another significant chemosensitization mechanism. Multidrug efflux systems contribute substantially to antibiotic resistance in ESKAPE pathogens by actively removing antimicrobial agents from bacterial cells [13]. 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid's lipophilic properties enable membrane integration, potentially disrupting efflux pump function and increasing intracellular antibiotic concentrations.

The compound's effects on bacterial membrane integrity contribute to chemosensitization through increased antibiotic permeability. Membrane permeabilization allows enhanced penetration of beta-lactam antibiotics and other antimicrobial agents, overcoming resistance mechanisms that depend on reduced drug uptake [14]. This mechanism proves particularly relevant for gram-positive pathogens with modified cell wall structures.

Quorum sensing interference represents an emerging chemosensitization strategy that targets bacterial communication systems. The compound's influence on autoinducer pathways disrupts coordinated resistance responses and biofilm formation [15]. By interfering with quorum sensing, the triterpenoid reduces the collective resistance behavior of bacterial populations, enhancing antibiotic susceptibility.

The clinical relevance of chemosensitization effects varies among ESKAPE pathogens based on resistance mechanisms and infection patterns. Staphylococcus aureus infections, particularly those involving biofilm formation on medical devices, represent high-priority targets for combination therapy approaches [11]. The compound's demonstrated synergy with oxacillin against MRSA strains indicates significant clinical potential for treating serious staphylococcal infections.

Against gram-negative ESKAPE pathogens, the compound shows limited direct activity due to outer membrane barriers. However, combination approaches that include membrane-permeabilizing agents may enhance effectiveness against Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. The compound's mechanism suggests potential utility as an adjuvant agent in combination regimens targeting these resistant pathogens.

The resistance profile of 6-hydroxy-3-oxo-20(29)-lupen-28-oic acid indicates low potential for resistance development. The compound's multiple mechanisms of action, including PBP potentiation, biofilm disruption, and membrane effects, create high barriers to resistance evolution [16]. This multi-target approach reduces the likelihood of single-step resistance mutations that could compromise therapeutic efficacy.

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.33960994 g/mol

Monoisotopic Mass

470.33960994 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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